N-Cyclohexyl-N-methylcyclohexanamine chemical properties
N-Cyclohexyl-N-methylcyclohexanamine chemical properties
An In-Depth Technical Guide to the Chemical Properties of N-Cyclohexyl-N-methylcyclohexanamine
N-Cyclohexyl-N-methylcyclohexanamine, also known by synonyms such as N,N-Dicyclohexylmethylamine and N-Methyldicyclohexylamine, is a tertiary aliphatic amine with the chemical formula C₁₃H₂₅N.[1][2] Its structure, featuring two cyclohexyl rings and a methyl group attached to a central nitrogen atom, imparts a unique combination of steric hindrance and chemical reactivity.[3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, analytical characterization, and safety protocols, tailored for researchers and professionals in chemical synthesis and drug development. This molecule serves as a versatile intermediate and catalyst in various organic transformations.[1][4]
Chemical Identity and Physical Properties
Accurate identification and understanding of physical constants are foundational for the successful application of any chemical reagent. N-Cyclohexyl-N-methylcyclohexanamine is typically a colorless to pale yellow liquid with a characteristic amine odor.[3] Its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 7560-83-0 | [2][3][5] |
| Molecular Formula | C₁₃H₂₅N | [2][5] |
| Molecular Weight | 195.34 g/mol | [5][6] |
| IUPAC Name | N-cyclohexyl-N-methylcyclohexanamine | [6] |
| Synonyms | N,N-Dicyclohexylmethylamine, N-Methyldicyclohexylamine | [6] |
| Density | 0.912 g/mL at 25 °C | [4][7] |
| Boiling Point | 262.7 - 265 °C at 760 mmHg | [5][7] |
| Refractive Index (n20/D) | 1.49 | [7][8] |
| Flash Point | ~110 °C | [5][9] |
| Vapor Pressure | 0.01 - 0.02 mmHg at 25°C | [5][6] |
| Water Solubility | Limited; 740 mg/L at 25 °C | [1][3] |
| LogP (Octanol/Water) | 4.18 | [5] |
Synthesis Methodologies
The synthesis of N-Cyclohexyl-N-methylcyclohexanamine is typically achieved through the methylation of its secondary amine precursor, dicyclohexylamine. The choice of methodology is often dictated by scale, required purity, and available reagents.
Reductive Amination / Methylation
A prevalent industrial method involves the reaction of dicyclohexylamine with formaldehyde under high-pressure and temperature conditions, a variant of the Eschweiler-Clarke reaction.[1] This approach is favored for its high yield and purity.[1] Another common laboratory-scale approach is the methylation of dicyclohexylamine using reagents like dimethyl sulfate.[1]
The general workflow for synthesis via methylation is outlined below.
Caption: Reactivity profile of N-Cyclohexyl-N-methylcyclohexanamine.
Primary Applications
The compound's properties make it valuable in several fields:
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Pharmaceutical Synthesis : It is explored as a building block in drug development. [1]* Industrial Chemistry : It is used as a corrosion inhibitor, a curing agent for epoxy resins, and a vulcanization promoter in the rubber industry. [3][4]* Organic Synthesis : It serves as a specialized catalyst and a non-nucleophilic base. [1]
Spectroscopic and Analytical Characterization
Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. While a comprehensive public database of spectra for this specific molecule is limited, its expected spectroscopic features can be predicted based on its structure and data from analogous compounds like N-methylcyclohexylamine. [10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR : The spectrum is expected to be complex in the aliphatic region (1.0-2.0 ppm) due to the numerous overlapping signals from the two cyclohexyl rings. A distinctive singlet for the N-methyl (N-CH₃) protons should appear further downfield, typically in the 2.2-2.6 δ range, due to the deshielding effect of the nitrogen atom. [10]The two methine protons (N-CH) on the cyclohexyl rings would likely appear as multiplets.
-
¹³C NMR : Carbons bonded directly to the nitrogen (the two N-CH carbons of the rings and the N-CH₃ carbon) will be deshielded and appear downfield. [10]The N-CH carbons are expected around 58-60 ppm, while the N-CH₃ carbon would be around 33-35 ppm. The remaining cyclohexyl carbons would appear in the 24-33 ppm range.
Mass Spectrometry (MS)
-
Electron Ionization (EI-MS) : The molecular ion peak [M]⁺ should be observed at m/z = 195. The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen. [10]This would lead to the formation of resonance-stabilized cations. Key expected fragments would include the loss of a methyl radical (m/z 180) or the loss of a cyclohexyl radical (m/z 112).
Infrared (IR) Spectroscopy
-
As a tertiary amine, N-Cyclohexyl-N-methylcyclohexanamine will not show the characteristic N-H stretching absorptions seen for primary and secondary amines in the 3300-3500 cm⁻¹ region. [10]The spectrum will be dominated by C-H stretching vibrations from the cyclohexyl and methyl groups just below 3000 cm⁻¹ (aliphatic C-H stretch) and C-H bending vibrations around 1450 cm⁻¹.
Caption: A typical analytical workflow for compound characterization.
Experimental Protocols
The following protocols provide a standardized methodology for the analytical characterization of N-Cyclohexyl-N-methylcyclohexanamine.
Protocol: NMR Spectroscopy
-
Sample Preparation : Accurately weigh 10-20 mg of the N-Cyclohexyl-N-methylcyclohexanamine sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) within a 5 mm NMR tube.
-
Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition :
-
Pulse Program : Standard single-pulse (zg30).
-
Number of Scans : 16.
-
Relaxation Delay (d1) : 2.0 seconds.
-
Spectral Width : -2 to 10 ppm.
-
-
¹³C NMR Acquisition :
-
Pulse Program : Proton-decoupled single-pulse with NOE (zgpg30).
-
Number of Scans : 1024.
-
Relaxation Delay (d1) : 2.0 seconds.
-
Spectral Width : -10 to 200 ppm.
-
-
Data Processing : Apply Fourier transformation to the acquired FIDs. Phase and baseline correct the resulting spectra. Reference the spectra to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation : Use a GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
GC Conditions :
-
Column : Standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature : 250 °C.
-
Carrier Gas : Helium, constant flow rate of 1.0 mL/min.
-
Oven Program : Initial temperature of 50 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C, hold for 5 min.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Source Temperature : 230 °C.
-
Mass Range : Scan from m/z 40 to 450.
-
-
Data Analysis : Identify the retention time of the compound from the total ion chromatogram. Analyze the corresponding mass spectrum for the molecular ion peak and characteristic fragmentation patterns.
Safety and Handling
N-Cyclohexyl-N-methylcyclohexanamine is a hazardous chemical that requires strict safety protocols. It is classified as corrosive and acutely toxic. [1]
| Hazard Class | GHS Code | Statement | Source(s) |
|---|---|---|---|
| Acute Oral Toxicity | H301 / H302 | Toxic or Harmful if swallowed | [1][6] |
| Acute Dermal Toxicity | H311 | Toxic in contact with skin | [1] |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage | [1] |
| Aquatic Hazard | H411 | Toxic to aquatic life with long lasting effects | [8]|
-
Personal Protective Equipment (PPE) : Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and eye/face protection (safety goggles and face shield). [9]* Handling : Handle in a well-ventilated area, preferably within a chemical fume hood. [8][11]Avoid contact with skin, eyes, and clothing. [8]Do not breathe vapors or mist. [9]* Storage : Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids. [8][11][12]Keep containers tightly closed.
-
First Aid :
-
If Swallowed : Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. [9] * Skin Contact : Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower. Call a physician immediately. * Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist. * Inhalation : Move person to fresh air. Call a physician. * Fire Fighting : Use CO₂, dry chemical, or alcohol-resistant foam. [12]Vapors are heavier than air and may form explosive mixtures with air upon intense heating. Fire may produce hazardous decomposition products like carbon monoxide and nitrogen oxides. [12]
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Conclusion
N-Cyclohexyl-N-methylcyclohexanamine is a tertiary amine with well-defined chemical properties that make it a valuable tool in both industrial and academic research settings. Its utility as a sterically hindered base, a catalyst, and a synthetic intermediate is well-established. A thorough understanding of its physical properties, reactivity, and analytical profile, combined with strict adherence to safety protocols, is essential for its effective and safe application.
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